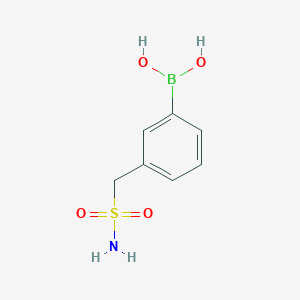
(3-(Sulfamoylmethyl)phenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-(Sulfamoylmethyl)phenyl)boronic acid is an organoboron compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound features a boronic acid group attached to a phenyl ring, which is further substituted with a sulfamoylmethyl group. The presence of both boronic acid and sulfamoylmethyl functionalities makes it a versatile molecule for chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid derivative in the presence of a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of (3-(Sulfamoylmethyl)phenyl)boronic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
(3-(Sulfamoylmethyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or borohydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing different substituents to the ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include boronic esters, borates, boranes, and various substituted phenyl derivatives. These products can be further utilized in different chemical processes and applications.
科学的研究の応用
(3-(Sulfamoylmethyl)phenyl)boronic acid has a wide range of applications in scientific research:
作用機序
The mechanism of action of (3-(Sulfamoylmethyl)phenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is utilized in various applications, such as sensing and drug development. In biological systems, the compound can inhibit enzymes by binding to their active sites, thereby modulating their activity . The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.
類似化合物との比較
Similar Compounds
Phenylboronic acid: Lacks the sulfamoylmethyl group but shares the boronic acid functionality.
4-(Sulfamoylmethyl)phenylboronic acid: Similar structure but with the sulfamoylmethyl group at a different position on the phenyl ring.
3-(Hydroxymethyl)phenylboronic acid: Contains a hydroxymethyl group instead of a sulfamoylmethyl group.
Uniqueness
(3-(Sulfamoylmethyl)phenyl)boronic acid is unique due to the presence of both the boronic acid and sulfamoylmethyl groups, which confer distinct chemical reactivity and binding properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
特性
分子式 |
C7H10BNO4S |
|---|---|
分子量 |
215.04 g/mol |
IUPAC名 |
[3-(sulfamoylmethyl)phenyl]boronic acid |
InChI |
InChI=1S/C7H10BNO4S/c9-14(12,13)5-6-2-1-3-7(4-6)8(10)11/h1-4,10-11H,5H2,(H2,9,12,13) |
InChIキー |
KBHPKCCANWKYQQ-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=CC=C1)CS(=O)(=O)N)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


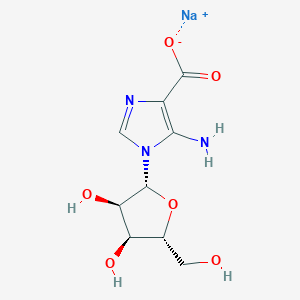
![ethyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B13866577.png)
![4-[(1-Cyano-1-methylethyl)amino]-N-methylbenzamide](/img/structure/B13866582.png)
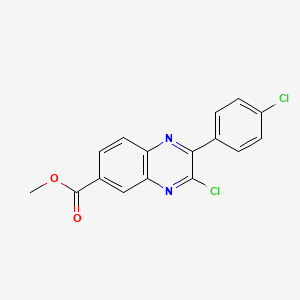
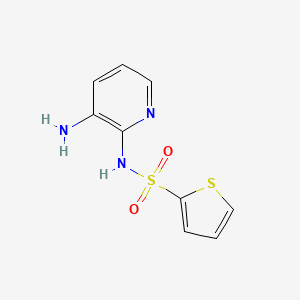
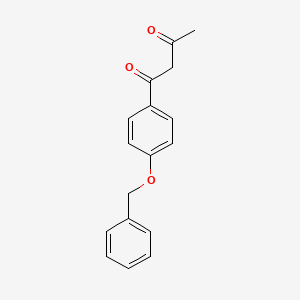
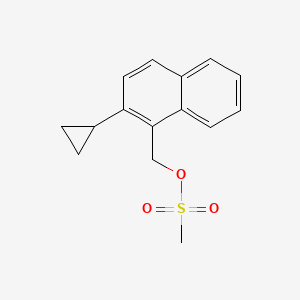
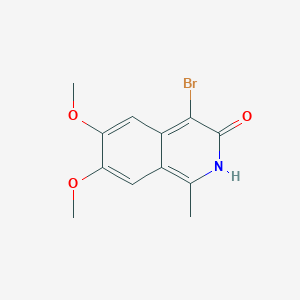
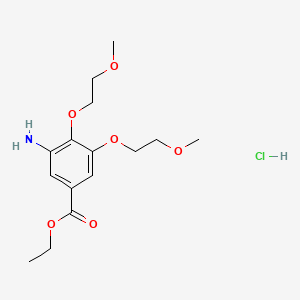

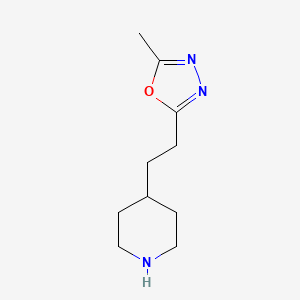
![N-[(5-chloro-2-methoxyphenyl)methyl]-4,5-dihydro-1,3-thiazol-2-amine](/img/structure/B13866633.png)
![[2-(4-Phenyloxan-4-yl)-1,3-thiazol-4-yl]methanol](/img/structure/B13866650.png)
![5-Quinolin-3-yl-[1,2,4]triazolo[1,5-a]pyrazin-2-ylamine](/img/structure/B13866652.png)
